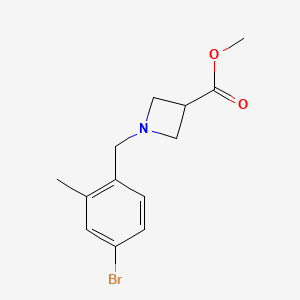
Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which can be achieved using various cyclizing agents and conditions.
Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted azetidine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and methanol.
科学的研究の応用
Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The azetidine ring structure contributes to its stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Methyl 1-(3-bromo-5-methoxybenzyl)azetidine-3-carboxylate: Characterized by the presence of a bromine atom and a methoxy group on the benzyl ring.
Methyl 1-(3-chloro-5-methoxybenzyl)azetidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-(3-bromo-5-hydroxybenzyl)azetidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the specific combination of bromine and methoxy groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
methyl 1-[(3-bromo-5-methoxyphenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-4-9(3-11(14)5-12)6-15-7-10(8-15)13(16)18-2/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGNRRAKMILIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














